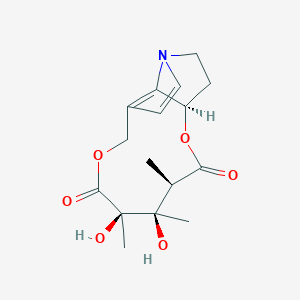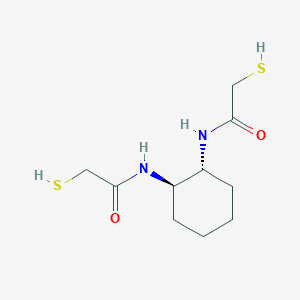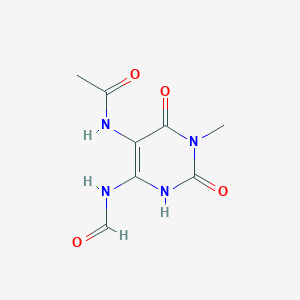
4-Amino-TEMPO, free radical
Overview
Description
Tempamine is a piperidine nitroxide, a stable, low molecular-weight radical containing a nitroxide group with an unpaired electron. This compound is known for its significant antioxidant properties, which allow it to inactivate superoxide and peroxide, inhibit the Fenton reaction, and facilitate radical-radical recombination . Tempamine is non-immunogenic, non-toxic, and stable, making it a valuable compound in various scientific and industrial applications.
Mechanism of Action
Target of Action
Tempamine is a type of piperidine nitroxide . It primarily interacts with metalloproteins such as hemoglobin, superoxide dismutase, and catalase in red blood cells . These proteins play crucial roles in oxygen transport, antioxidant defense, and the breakdown of hydrogen peroxide in the body, respectively .
Mode of Action
Tempamine, like other nitroxides, has antioxidant properties . It reacts with many types of radicals, including alkyl and peroxyl radicals . In certain situations, it may exhibit pro-oxidant activity, mainly due to the formation of oxoammonium cations as products of their oxidation .
Biochemical Pathways
Tempamine affects the biochemical pathways involving the metalloproteins it interacts with. For instance, it influences the antioxidant defense pathway by interacting with superoxide dismutase, an enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide . .
Result of Action
Tempamine’s antioxidant properties can lead to various molecular and cellular effects. For instance, it can help protect cells from oxidative stress . In some cases, it may exhibit pro-oxidant activity, which could potentially lead to cellular damage . The exact effects of Tempamine depend on various factors, including its concentration and the specific conditions of oxidative stress .
Action Environment
The action, efficacy, and stability of Tempamine can be influenced by various environmental factors. For instance, the pH of the environment can affect its antioxidant or pro-oxidant activity . Additionally, factors such as temperature and the presence of other molecules can also influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tempamine can be synthesized through the oxidation of 4-amino-2,2,6,6-tetramethylpiperidine. The process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to ensure the formation of the nitroxide radical .
Industrial Production Methods: In industrial settings, the production of Tempamine involves large-scale oxidation reactions using similar oxidizing agents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: Tempamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the nitroxide group, which imparts unique redox properties to the compound .
Common Reagents and Conditions:
Oxidation: Tempamine can be oxidized to its corresponding oxoammonium ion using strong oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced back to its hydroxylamine form using reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions include the oxoammonium ion, hydroxylamine, and various substituted derivatives of Tempamine .
Scientific Research Applications
Tempamine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Tempamine is part of a family of piperidine nitroxides, which includes compounds such as Tempo, Tempol, and Tempace. These compounds share similar antioxidant properties but differ in their chemical structure and specific applications .
Tempo: Known for its use as a catalyst in organic synthesis and as a spin label in EPR spectroscopy.
Tempol: Widely studied for its potential therapeutic applications in reducing oxidative stress and inflammation.
Tempace: Investigated for its protective effects against oxidative damage in various biological systems.
Tempamine stands out due to its unique ability to enhance the cytotoxic effects of doxorubicin in cancer therapy and its distinct redox properties .
Properties
InChI |
InChI=1S/C9H19N2O/c1-8(2)5-7(10)6-9(3,4)11(8)12/h7H,5-6,10H2,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXUHDYTLNCYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065808 | |
| Record name | 1-Piperidinyloxy, 4-amino-2,2,6,6-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14691-88-4 | |
| Record name | 4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14691-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tempamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014691884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperidinyloxy, 4-amino-2,2,6,6-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2,2,6,6-tetramethylpiperidine 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















